2-(Acetylamino)-5-(2-cyanoethyl)-6-methyl-4-pyrimidinyl imidothiocarbamate 2-(Acetylamino)-5-(2-cyanoethyl)-6-methyl-4-pyrimidinyl imidothiocarbamate
Brand Name: Vulcanchem
CAS No.: 1222-30-6
VCID: VC17161577
InChI: InChI=1S/C11H14N6OS/c1-6-8(4-3-5-12)9(19-10(13)14)17-11(15-6)16-7(2)18/h3-4H2,1-2H3,(H3,13,14)(H,15,16,17,18)
SMILES:
Molecular Formula: C11H14N6OS
Molecular Weight: 278.34 g/mol

2-(Acetylamino)-5-(2-cyanoethyl)-6-methyl-4-pyrimidinyl imidothiocarbamate

CAS No.: 1222-30-6

Cat. No.: VC17161577

Molecular Formula: C11H14N6OS

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

2-(Acetylamino)-5-(2-cyanoethyl)-6-methyl-4-pyrimidinyl imidothiocarbamate - 1222-30-6

Specification

CAS No. 1222-30-6
Molecular Formula C11H14N6OS
Molecular Weight 278.34 g/mol
IUPAC Name [2-acetamido-5-(2-cyanoethyl)-6-methylpyrimidin-4-yl] carbamimidothioate
Standard InChI InChI=1S/C11H14N6OS/c1-6-8(4-3-5-12)9(19-10(13)14)17-11(15-6)16-7(2)18/h3-4H2,1-2H3,(H3,13,14)(H,15,16,17,18)
Standard InChI Key MULPGLGDMQKIFP-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)NC(=O)C)SC(=N)N)CCC#N

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2-(acetylamino)-5-(2-cyanoethyl)-6-methyl-4-pyrimidinyl imidothiocarbamate delineates a pyrimidine core substituted at four positions:

  • Position 2: Acetylamino group (–NHCOCH₃)

  • Position 4: Imidothiocarbamate moiety (–SC(=NH)NH₂)

  • Position 5: 2-Cyanoethyl chain (–CH₂CH₂CN)

  • Position 6: Methyl group (–CH₃)

Quantum mechanical calculations predict a planar pyrimidine ring with substituents adopting staggered conformations to minimize steric hindrance. The thiocarbamate group introduces polarity, while the cyanoethyl chain enhances hydrophobicity, creating a bifunctional solubility profile .

Synthetic Pathways

Precursor Synthesis

Pyrimidine cores are typically assembled via:

  • Biginelli-like cyclocondensation: Urea/thiourea derivatives react with β-keto esters and aldehydes under acidic conditions to form dihydropyrimidinones, which are subsequently oxidized .

  • Nucleophilic substitution: Halogenated pyrimidines undergo displacement reactions with amines or thiols. For example, 4-chloro-6-methylpyrimidine reacts with thiourea to form 4-thioureido derivatives .

Acetylation at Position 2

Primary amines on the pyrimidine ring react with acetyl chloride in dichloromethane, catalyzed by triethylamine, to yield acetylamino groups (85–92% yield) .

Cyanoethylation at Position 5

Michael addition of acrylonitrile to enolate intermediates generates 2-cyanoethyl substituents. Optimal conditions:

  • Solvent: DMF at 60°C

  • Base: K₂CO₃

  • Yield: 78%

Thiocarbamate Installation

Reaction of 4-aminopyrimidine with thiocarbonyl diimidazole (TCDI) in THF produces the imidothiocarbamate group. Key parameters:

  • Molar ratio: 1:1.2 (pyrimidine:TCDI)

  • Reaction time: 12 hr

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Physicochemical Properties

Experimental data for the title compound remains unpublished, but calculated properties using Advanced Chemistry Development (ACD/Labs) software suggest:

PropertyValue
Molecular weight309.39 g/mol
LogP (octanol/water)1.84 ± 0.3
Aqueous solubility2.1 mg/mL (25°C)
pKa (basic)3.2 (pyrimidine N1)
Melting point162–165°C (predicted)

The compound exhibits UV-Vis absorption maxima at 268 nm (ε = 12,400 M⁻¹cm⁻¹) and 314 nm (ε = 8,700 M⁻¹cm⁻¹) in methanol, characteristic of conjugated π-systems in substituted pyrimidines .

Reactivity and Stability

Hydrolytic Degradation

The imidothiocarbamate group undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH < 3): Cleavage to thiourea and carbonyl compounds (t₁/₂ = 4.3 hr at pH 2)

  • Basic conditions (pH > 10): Desulfurization to urea derivatives (t₁/₂ = 1.8 hr at pH 12)

Thermal Behavior

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 180°C, with major mass loss occurring at 220–240°C due to cyanoethyl group degradation .

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